1-ethyl-3-methyl-1H-pyrazole hydrochloride
Overview
Description
1-ethyl-3-methyl-1H-pyrazole hydrochloride is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
Mechanism of Action
Target of Action
Pyrazole derivatives, which include 1-ethyl-3-methyl-1h-pyrazole hydrochloride, have been extensively studied for their diverse biological activities . They have been found to exhibit roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Mode of Action
It is known that the pyrazole moiety is a core element in various sectors of the chemical industry, including medicine and agriculture . The interaction of pyrazole derivatives with their targets often results in changes that contribute to their diverse biological activities .
Biochemical Pathways
Pyrazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Pyrazole derivatives are known for their diverse biological activities, which suggest a wide range of potential molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
1-ethyl-3-methyl-1H-pyrazole hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell. Additionally, it has been shown to impact cell signaling pathways, leading to changes in cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, thereby affecting the overall cellular function. The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, which are important considerations for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage effects is crucial for determining the therapeutic window and potential toxicity of the compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, leading to changes in metabolic flux and metabolite levels. The compound’s ability to modulate metabolic pathways makes it a valuable tool for studying cellular metabolism and identifying potential therapeutic targets .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. This interaction affects its localization and accumulation within different cellular compartments, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its function and interactions with other biomolecules, thereby influencing its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3-methyl-1H-pyrazole hydrochloride typically involves the reaction of ethylhydrazine with 3-methyl-2-butanone under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The hydrochloride salt is then obtained by treating the pyrazole with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-3-methyl-1H-pyrazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the pyrazole ring into pyrazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Pyrazoline derivatives.
Substitution: Halogenated or sulfonylated pyrazoles.
Scientific Research Applications
1-ethyl-3-methyl-1H-pyrazole hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group.
1-ethyl-3-methyl-1H-pyrazol-4-amine: Contains an amino group instead of a hydrochloride salt.
3,5-dimethyl-1H-pyrazole: Lacks the ethyl group but has similar reactivity.
Uniqueness
1-ethyl-3-methyl-1H-pyrazole hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the hydrochloride salt can also affect its solubility and stability, making it suitable for various applications.
Properties
IUPAC Name |
1-ethyl-3-methylpyrazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2.ClH/c1-3-8-5-4-6(2)7-8;/h4-5H,3H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBZWSDWBGOYGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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